molecular formula C10H16N2O2S B13565835 tert-butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate

tert-butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate

Cat. No.: B13565835
M. Wt: 228.31 g/mol
InChI Key: BRHYXIAYPHYBDB-QMMMGPOBSA-N
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Description

tert-Butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, an isothiocyanate group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl(3S)-3-aminopyrrolidine-1-carboxylate with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the isothiocyanate group .

Industrial Production Methods

Industrial production methods for tert-butyl esters, including this compound, often utilize flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of thioureas.

Scientific Research Applications

tert-Butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The molecular targets include amino acid residues such as lysine and cysteine .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(3S)-3-aminopyrrolidine-1-carboxylate
  • tert-Butyl(3S)-3-thiocyanatopyrrolidine-1-carboxylate
  • tert-Butyl(3S)-3-isocyanatopyrrolidine-1-carboxylate

Uniqueness

tert-Butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity compared to similar compounds with different functional groups. This reactivity makes it valuable for specific applications in chemical synthesis and biological studies .

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

tert-butyl (3S)-3-isothiocyanatopyrrolidine-1-carboxylate

InChI

InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-5-4-8(6-12)11-7-15/h8H,4-6H2,1-3H3/t8-/m0/s1

InChI Key

BRHYXIAYPHYBDB-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)N=C=S

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N=C=S

Origin of Product

United States

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